molecular formula C19H19ClN2O2 B6570112 3-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 946369-13-7

3-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B6570112
CAS RN: 946369-13-7
M. Wt: 342.8 g/mol
InChI Key: CUEYDHBAZMKQPZ-UHFFFAOYSA-N
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Description

3-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CQP) is an important synthetic intermediate used in the synthesis of various pharmaceuticals, including antibiotics and antifungal drugs. CQP is a member of the quinoline family of compounds, and is a versatile building block for the synthesis of a variety of pharmaceuticals. CQP is a relatively new compound, having only been discovered and synthesized in the last few decades.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is not yet fully understood, however it is believed to involve the inhibition of certain enzymes involved in the synthesis of proteins, nucleic acids, and other important cellular components. This compound also appears to have an effect on the cell membrane, likely by altering the permeability of the membrane. Additionally, this compound is thought to have an effect on the cell cycle, likely by interfering with the process of cell division.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied, however it has been shown to have a variety of effects on cells and organisms. This compound has been shown to inhibit the growth of certain bacteria, fungi, and parasites, as well as to inhibit the growth of certain cancer cells. This compound has also been shown to have an effect on the immune system, likely by modulating the production of various cytokines and other molecules involved in the immune response.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in laboratory experiments is its relative ease of synthesis. This compound can be synthesized quickly and easily, making it a useful synthetic intermediate for a variety of experiments. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using this compound in laboratory experiments is its lack of specificity. This compound has a wide range of effects on cells and organisms, making it difficult to study the specific effects of this compound in a controlled environment.

Future Directions

Future research on 3-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide could focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications. Additionally, further research could focus on the development of new synthetic routes for the synthesis of this compound, as well as exploring the potential uses of this compound in other fields, such as drug delivery and drug discovery. Finally, further research could focus on the potential side effects of this compound, as well as exploring the potential for this compound to interact with other drugs or compounds.

Synthesis Methods

3-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is synthesized via a multi-step process, beginning with the reaction of 2-chloro-4-methylquinoline and propanoic acid. This reaction yields a product known as 4-methyl-2-chloro-1-propanol-2-one, which is then reacted with 1-amino-2,3,4-tetrahydroquinoline to produce the desired this compound. This process is relatively simple and straightforward, making it a useful synthetic intermediate for pharmaceutical synthesis.

Scientific Research Applications

3-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has a wide range of applications in scientific research. It has been used in the synthesis of drugs, such as antibiotics and antifungal agents, as well as in the synthesis of various other compounds. This compound has also been used as a model compound in studies of the structure-activity relationships of quinoline-based compounds. Additionally, this compound is a useful tool for studying the biochemical and physiological effects of quinoline-based compounds, as well as for studying the mechanisms of action of these compounds.

properties

IUPAC Name

3-chloro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-2-18(23)22-10-4-6-13-8-9-16(12-17(13)22)21-19(24)14-5-3-7-15(20)11-14/h3,5,7-9,11-12H,2,4,6,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEYDHBAZMKQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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